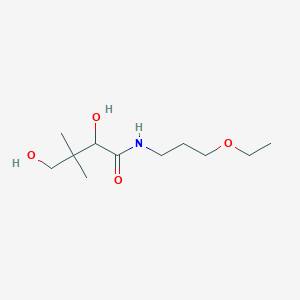
1-Benzyl-5-ethylpyrrolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-ethylpyrrolidine-2-thione is a compound that has gained a lot of attention in the scientific research community due to its unique properties. This compound is a thione derivative of pyrrolidine, and it has been found to have potential applications in various fields such as medicine, chemistry, and biology. In
Mechanism of Action
The mechanism of action of 1-Benzyl-5-ethylpyrrolidine-2-thione is not fully understood. However, it is believed to exert its biological effects by modulating the activity of various enzymes and signaling pathways in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and physiological effects:
1-Benzyl-5-ethylpyrrolidine-2-thione has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to exhibit antiviral activity against the herpes simplex virus and the hepatitis C virus. In addition, it has been found to possess antioxidant properties, which can help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-Benzyl-5-ethylpyrrolidine-2-thione in lab experiments is its unique chemical structure, which allows it to interact with various biological targets in the body. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for the study of 1-Benzyl-5-ethylpyrrolidine-2-thione. One area of research is the development of new synthetic methods for the compound, which could improve its yield and purity. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, such as cancer and viral infections. In addition, further studies are needed to elucidate its mechanism of action and to explore its potential side effects and toxicity.
Synthesis Methods
The synthesis of 1-Benzyl-5-ethylpyrrolidine-2-thione can be achieved through various methods. One of the most commonly used methods is the reaction of ethyl 2-bromoacetate with benzylamine in the presence of sodium ethoxide to give ethyl 2-benzylaminoacetate. This intermediate is then reacted with carbon disulfide and sodium hydride to give 1-Benzyl-5-ethylpyrrolidine-2-thione.
Scientific Research Applications
1-Benzyl-5-ethylpyrrolidine-2-thione has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, it has been shown to possess antiviral, antitumor, and antibacterial activities. In addition, it has been found to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
properties
CAS RN |
127839-94-5 |
|---|---|
Product Name |
1-Benzyl-5-ethylpyrrolidine-2-thione |
Molecular Formula |
C13H17NS |
Molecular Weight |
219.35 g/mol |
IUPAC Name |
1-benzyl-5-ethylpyrrolidine-2-thione |
InChI |
InChI=1S/C13H17NS/c1-2-12-8-9-13(15)14(12)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
InChI Key |
BOHXLKGGXMMBHS-UHFFFAOYSA-N |
SMILES |
CCC1CCC(=S)N1CC2=CC=CC=C2 |
Canonical SMILES |
CCC1CCC(=S)N1CC2=CC=CC=C2 |
synonyms |
2-Pyrrolidinethione, 5-ethyl-1-(phenylmethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





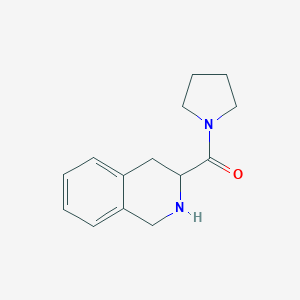
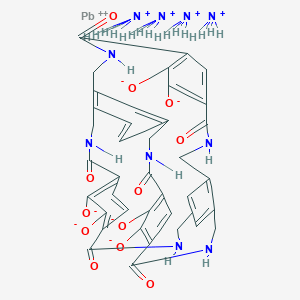
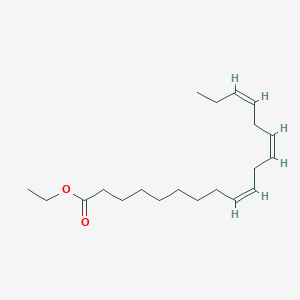

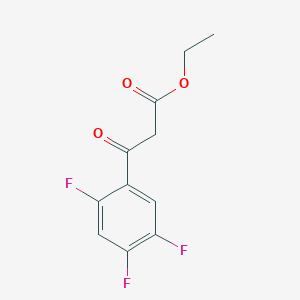
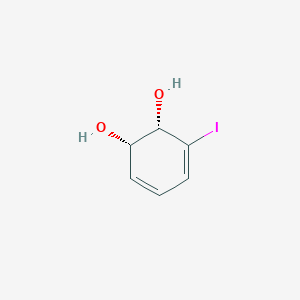
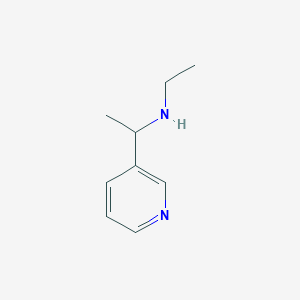

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-Acetyloxy-1,2,4-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B153920.png)

